molecular formula C30H48O3 B13395857 (13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate

(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate

Cat. No.: B13395857
M. Wt: 456.7 g/mol
InChI Key: OXXNTXVXBWLYQE-UHFFFAOYSA-N
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Description

The compound (13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate is a complex organic molecule. It belongs to the class of steroid esters, which are known for their diverse biological activities. This compound is characterized by a cyclopenta[a]phenanthrene core structure with a dodecanoate ester group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate typically involves multiple steps:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 13-Methyl Group: This can be achieved through alkylation reactions using methylating agents.

    Oxidation to Form the 3-Oxo Group: Oxidation reactions using reagents like chromium trioxide or PCC (Pyridinium chlorochromate) are employed.

    Esterification with Dodecanoic Acid: The final step involves esterification of the hydroxyl group with dodecanoic acid using reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

    Oxidation: Oxidized derivatives with additional ketone or carboxyl groups.

    Reduction: Hydroxyl derivatives.

    Substitution: Ester derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing other complex molecules. It serves as a model compound for studying steroid chemistry and reaction mechanisms.

Biology

In biological research, it is used to study the effects of steroid esters on cellular processes. It is also employed in the development of steroid-based drugs.

Medicine

This compound has potential applications in medicine, particularly in the development of anti-inflammatory and anti-cancer drugs. Its unique structure allows it to interact with specific biological targets.

Industry

In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate involves its interaction with specific molecular targets. It can bind to steroid receptors and modulate gene expression. The compound’s ester group allows it to be hydrolyzed in vivo, releasing the active steroid component.

Comparison with Similar Compounds

Similar Compounds

    Cholesteryl Oleate: Another steroid ester with a similar core structure but different ester group.

    Testosterone Propionate: A steroid ester used in hormone therapy.

    Estradiol Valerate: A steroid ester used in hormone replacement therapy.

Uniqueness

The uniqueness of (13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate lies in its specific ester group, which can influence its biological activity and pharmacokinetics. Its structure allows for targeted interactions with specific receptors, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate

InChI

InChI=1S/C30H48O3/c1-3-4-5-6-7-8-9-10-11-12-29(32)33-28-18-17-27-26-15-13-22-21-23(31)14-16-24(22)25(26)19-20-30(27,28)2/h21,24-28H,3-20H2,1-2H3

InChI Key

OXXNTXVXBWLYQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

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